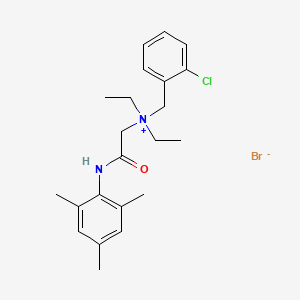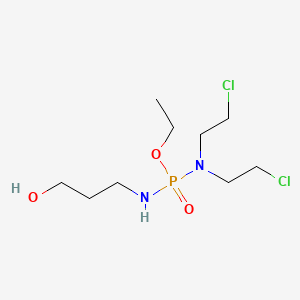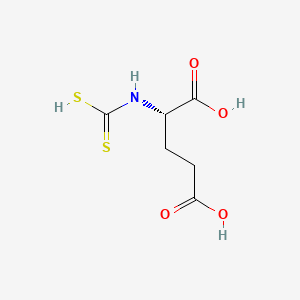
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique chemical structure, which includes a dithiocarboxy group, making it distinct from other glutamic acid derivatives. It is commonly used in scientific research and industrial applications due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt typically involves the reaction of L-glutamic acid with carbon disulfide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: L-glutamic acid, carbon disulfide, sodium hydroxide.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 25-30°C.
Procedure: L-glutamic acid is dissolved in water, followed by the addition of sodium hydroxide. Carbon disulfide is then added slowly to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of the trisodium salt is complete.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The dithiocarboxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reactions are typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein folding, stability, and function due to its ability to form and break disulfide bonds.
Industry: The compound is used in the production of biodegradable chelating agents and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt involves its ability to interact with proteins and enzymes through the formation and breaking of disulfide bonds. This interaction can modulate the activity and stability of proteins, making it a valuable tool in biochemical research. The compound targets specific cysteine residues in proteins, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
Glutamic acid, N,N-diacetic acid, tetrasodium salt: Another derivative of glutamic acid used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but different chemical structure.
Nitrilotriacetic acid (NTA): Another chelating agent with a different structure and properties.
Uniqueness
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt is unique due to its dithiocarboxy group, which allows it to form and break disulfide bonds. This property makes it particularly useful in studies related to protein folding and stability, setting it apart from other chelating agents and glutamic acid derivatives.
Propiedades
Número CAS |
75808-54-7 |
|---|---|
Fórmula molecular |
C6H9NO4S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
(2S)-2-(dithiocarboxyamino)pentanedioic acid |
InChI |
InChI=1S/C6H9NO4S2/c8-4(9)2-1-3(5(10)11)7-6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H2,7,12,13)/t3-/m0/s1 |
Clave InChI |
SAOZKHJCFQSMFB-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NC(=S)S |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


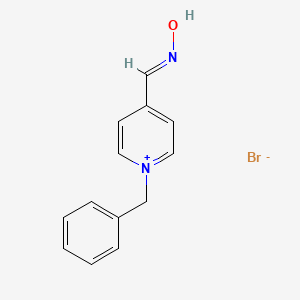
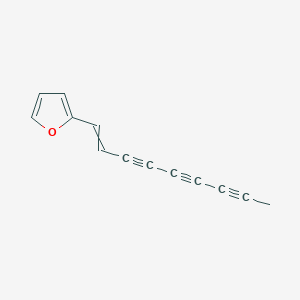
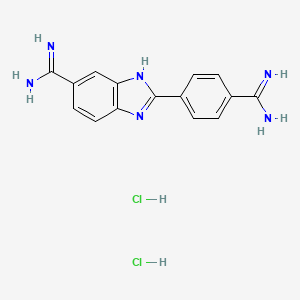
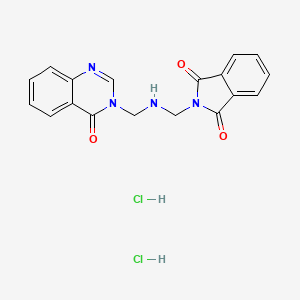
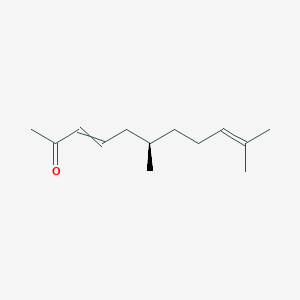
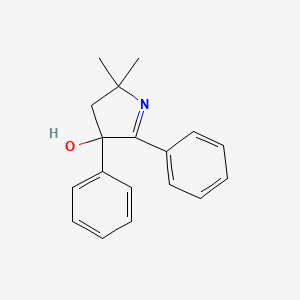
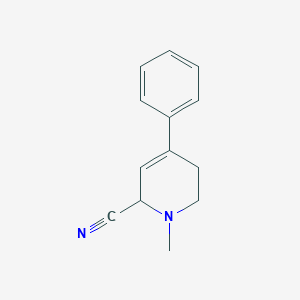
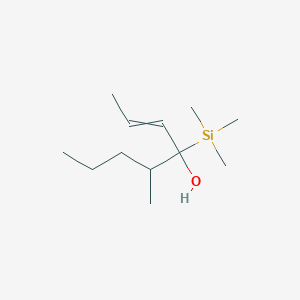
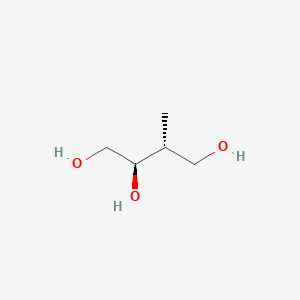

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
